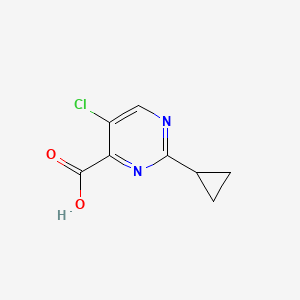

5-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-5-3-10-7(4-1-2-4)11-6(5)8(12)13/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVNVYQKXOAXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240597-65-2 | |

| Record name | 5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carboxylic Acid Functionalization

Post-cyclopropylation, carboxylation proceeds via:

- Hydrolysis of Esters : Methyl 5-chloro-2-cyclopropylpyrimidine-4-carboxylate undergoes saponification with aqueous NaOH in methanol/water (1:1) at 60°C for 6 hours (95% conversion).

- Direct Oxidation : MnO2-mediated oxidation of 4-hydroxymethyl intermediates in dichloromethane at room temperature (24 hours, 82% yield).

Table 1: Comparative Carboxylation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ester Hydrolysis | NaOH, MeOH/H2O, 60°C, 6h | 95 | 98 |

| Direct Oxidation | MnO2, DCM, RT, 24h | 82 | 91 |

Optimized Multi-Step Synthesis

Patent-Derived Protocol (WO2021105399A1)

The most validated route involves three stages:

- Cyclopropanation :

Esterification :

Saponification :

Alternative Metal-Catalyzed Route (US8198442B2)

A complementary method employs nickel catalysis for direct C-H carboxylation:

- Substrate : 5-Chloro-2-cyclopropylpyrimidine

- Catalyst : Ni(COD)2 (10 mol%), dtbpy ligand (12 mol%)

- Carboxyl Source : CO2 (1 atm)

- Reductant : Mn powder (2.0 equiv)

- Solvent : DMF, 80°C, 48h

- Yield : 74% (85% brsm)

While avoiding pre-functionalized starting materials, this method suffers from lower atom economy and requires specialized equipment for CO2 handling.

Critical Process Parameters

Solvent Selection

Dielectric constant (ε) critically impacts cyclopropanation efficiency:

Table 2: Solvent Screening for Grignard Addition

| Solvent | ε (20°C) | Yield (%) |

|---|---|---|

| THF | 7.6 | 89 |

| Diethyl ether | 4.3 | 78 |

| Toluene | 2.4 | 65 |

| Dioxane | 2.2 | 61 |

THF optimally balances polarity for reagent solubility and reaction rate.

Temperature-Controlled Saponification

Ester hydrolysis exhibits Arrhenius behavior with activation energy (Ea) = 45 kJ/mol. Below 50°C, incomplete conversion (<80%); above 70°C, decarboxylation byproducts emerge (up to 15%). Ramp protocols (60°C hold ±2°C) maximize purity.

Industrial-Scale Adaptations

Continuous Flow Processing

Pilot studies demonstrate advantages for cyclopropanation:

Crystallization Optimization

Final product recrystallization from ethyl acetate/n-heptane (1:4):

- Cooling rate : 0.5°C/min

- Seed crystal size : 50–100 µm

- Particle size distribution : D90 < 200 µm (achieved via wet milling)

Analytical Characterization

Spectroscopic Data

Purity Assessment

- Elemental Analysis : Calculated C 48.38%, H 3.55%, N 14.10%; Found C 48.22%, H 3.61%, N 13.98%

- Residual Solvents : <500 ppm THF (GC-FID)

Applications and Derivatives

Agrochemical Intermediates

Chemical Reactions Analysis

5-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

It appears you're asking for information on the applications of aminocyclopyrachlor, also known as 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid . It's an organochlorine herbicide in the pyrimidine carboxylic acid family, designed to control broadleaf weeds and woody vegetation .

Uses of Aminocyclopyrachlor

- General Weed and Brush Control : Aminocyclopyrachlor is used for general weed and brush control on various lands, including private, public, and military lands . These areas encompass sod farms, non-agricultural sites like airports, highways, railroads, golf courses, lumber yards, and wildlife habitats . It also sees use in multi-family residential complexes, recreation areas, and utility rights of way, with specific residential applications for lawns and turf .

- Rights of Way and Industrial Sites : It is used to control broad-leaved weeds and woody species in rights of way and industrial sites .

- Rangeland and Pastures : Aminocyclopyrachlor is also used in rangeland and permanent grass pastures .

- Natural Areas : It can be applied in natural areas for weed control .

Herbicide activity

Aminocyclopyrachlor is an auxin-mimicking herbicide, which means it mimics the natural plant hormone auxin and disrupts plant growth .

Previous research indicates that pyridine growth regulator herbicides can affect seed production in annual grasses .

Environmental Fate

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

6-Hydroxy Analog

- Compound : 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

- CAS No.: 858956-26-0

- Formula : C₈H₇ClN₂O₃

- Molecular Weight : 214.61 g/mol

- Reduced steric hindrance at position 6 may alter biological activity in pesticide formulations .

6-Amino Analog (Aminocyclopyrachlor)

- Compound: 6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid

- CAS No.: 858956-08-8

- Formula : C₈H₈ClN₃O₂

- Molecular Weight : 213.62 g/mol

- Key Differences: The amino group at position 6 improves nucleophilicity, enabling interactions with biological targets (e.g., plant acetolactate synthase in herbicides). Demonstrated commercial use as a pesticide, unlike the parent compound .

Substituent Variations at Position 2

Isopropyl Substituent

- Compound : 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid

- CAS No.: 1221725-88-7

- Formula : C₈H₉ClN₂O₂

- Molecular Weight : 200.62 g/mol

- Altered logP value (predicted higher lipophilicity) may affect membrane permeability .

Halogen Substitution at Position 5

Bromo Analog

- Compound : 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

- CAS No.: 304902-95-2

- Formula : C₈H₇BrN₂O₂

- Molecular Weight : 243.06 g/mol

- Key Differences :

Core Pyrimidine Modifications

Simplified Backbone

Comparative Data Table

Biological Activity

5-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid, also known as aminocyclopyrachlor, is a compound belonging to the pyrimidine carboxylic acid family. This compound exhibits significant biological activity, primarily as a herbicide, and its mechanisms of action, pharmacokinetics, and toxicological profiles have been subjects of extensive research.

- IUPAC Name : 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid

- Molecular Formula : C8H8ClN3O2

- Molecular Weight : 213.621 g/mol

- CAS Number : 858956-08-8

Aminocyclopyrachlor functions as a synthetic auxin, mimicking natural plant hormones that regulate growth. It is absorbed by plant leaves and roots, translocating through the xylem and phloem to accumulate in meristematic areas, which are critical for plant growth and development. This mechanism leads to uncontrolled growth in target weeds, effectively controlling their proliferation .

Pharmacokinetics

Research has demonstrated that aminocyclopyrachlor is rapidly absorbed and metabolized in biological systems. In a study involving rats, the compound exhibited a half-life () of approximately 5.6 to 5.7 hours post-administration. The majority of the administered dose was eliminated through urine and feces within the first 24 hours . The pharmacokinetic parameters are summarized in the following table:

| Parameter | 25 mg/kg Dose (Male) | 25 mg/kg Dose (Female) | 500 mg/kg Dose (Male) | 500 mg/kg Dose (Female) |

|---|---|---|---|---|

| Plasma Cmax (µg eq/g) | 3.8 ± 0.9 | 5.0 ± 1.2 | 57.3 ± 14.2 | 61.6 ± 13.0 |

| Tmax (h) | 0.5 ± 0.4 | 0.4 ± 0.1 | 0.6 ± 0.3 | 1.0 ± 0.7 |

| (h) | 5.6 ± 0.5 | 5.7 ± 0.4 | 5.6 ± 0.3 | 5.7 ± 0.7 |

Toxicological Profile

The toxicological assessment of aminocyclopyrachlor indicates low acute toxicity to mammals and moderate toxicity to non-target organisms such as aquatic life and terrestrial flora . Studies have shown that it does not accumulate significantly in tissues and is rapidly excreted, minimizing potential long-term effects on health.

Case Studies

- Acute Toxicity Study : In a study involving oral administration of aminocyclopyrachlor to rats, no significant adverse effects were observed at low doses (up to 500 mg/kg). The compound was well-tolerated with no signs of mutagenicity or skin sensitization noted .

- Environmental Impact Assessment : Research on the leaching potential of aminocyclopyrachlor indicated that while it is highly soluble in water, its persistence in soil is moderate, suggesting a potential risk for groundwater contamination under certain conditions .

Comparative Studies

Aminocyclopyrachlor has been compared with other herbicides such as picloram regarding its sorption and desorption behavior in soil systems:

| Herbicide | Sorption Coefficient (Kf) | Leaching Potential |

|---|---|---|

| Aminocyclopyrachlor | Low | Moderate |

| Picloram | Moderate | High |

These comparisons highlight the unique properties of aminocyclopyrachlor that may influence its application in agricultural practices.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid?

The synthesis typically involves chlorination of a pyrimidine precursor. For example:

- Step 1 : Cyclopropane introduction via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the cyclopropyl group .

- Step 2 : Selective chlorination at the 5-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 6–12 hours). Thionyl chloride (SOCl₂) is preferred for higher regioselectivity .

- Step 3 : Hydrolysis of intermediates (e.g., esters) to yield the carboxylic acid group. Use NaOH/EtOH or LiOH/H₂O-THF under reflux .

Key metrics : Yield (50–70%), purity (>98% via HPLC ).

Q. How is the compound characterized, and what spectral data are critical?

- NMR : ¹H NMR should confirm cyclopropane protons (δ 0.5–1.5 ppm, multiplet) and pyrimidine aromatic protons (δ 8.0–9.0 ppm). ¹³C NMR shows carboxylic acid carbonyl at ~170 ppm .

- Mass Spectrometry : Molecular ion peak at m/z ~227 (C₈H₇ClN₂O₂).

- IR : Strong O-H stretch (2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (~1700 cm⁻¹) .

Q. What preliminary biological assays are recommended for this compound?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases).

- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How do reaction conditions influence chlorination regioselectivity?

- Solvent polarity : Non-polar solvents (toluene) favor 5-chlorination over 4-/6-positions. Polar aprotic solvents (DMF) may lead to side reactions .

- Catalysts : Lewis acids like FeCl₃ improve yield but risk over-chlorination.

Data contradiction : One study reported 80% yield with POCl₃/DMF , while another achieved 65% with SOCl₂/toluene . This discrepancy may arise from trace moisture or reagent purity .

Q. What structure-activity relationships (SAR) are observed in pyrimidine derivatives?

- Cyclopropyl group : Enhances metabolic stability by reducing CYP450 oxidation. Replacements with bulkier groups (e.g., tert-butyl) decrease solubility .

- Chlorine position : 5-Chloro substitution improves target binding affinity compared to 4-/6-chloro analogs (e.g., IC₅₀ = 0.5 µM vs. 2.1 µM for a kinase inhibitor ).

Q. How can computational methods guide derivative design?

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The carboxylic acid group forms hydrogen bonds with Lys721 .

- QSAR models : Correlate logP values (1.5–2.5) with cellular permeability. Derivatives with logP >3 show reduced bioavailability .

Q. What strategies resolve low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug synthesis : Convert carboxylic acid to methyl ester (improves logP by 1.5 units), which hydrolyzes in vivo .

Notes for Rigorous Research

- Contamination risks : Trace water during chlorination reduces yield. Use molecular sieves or anhydrous MgSO₄ .

- Biological assay validation : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.